N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group at the 1-position and a 3,5-dimethoxybenzamide moiety at the 6-position. The sulfonyl and benzamide groups enhance its electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-31-20-13-17(14-21(15-20)32-2)24(28)26-19-7-10-23-16(12-19)4-3-11-27(23)33(29,30)22-8-5-18(25)6-9-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQPZCUEUDUVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorobenzenesulfonyl group and the dimethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide exerts its effects involves interactions with molecular targets and pathways within cells. The fluorobenzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline and dimethoxybenzamide moieties can interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Key Structural Analogues :
Morpholine-Substituted Derivatives (e.g., Compound 10e from ): Structure: N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide. Comparison: Replaces the 4-fluorobenzenesulfonyl group with a morpholine-carbonyl moiety. The morpholine ring enhances solubility due to its polarity, while the trifluoromethyl groups increase lipophilicity. Computational studies suggest morpholine derivatives exhibit strong mTOR inhibition, whereas sulfonyl groups may favor kinase selectivity .
Piperidine-Substituted Derivatives (e.g., Compound 10f from ): Structure: 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. Fluorine atoms at the 3,5-positions of the benzamide may enhance metabolic stability .
Sulfonyl-Containing Analogues ()
Compounds [10–15] in feature S-alkylated 1,2,4-triazoles with 4-fluorobenzenesulfonylphenyl groups.
- Structural Differences: The target compound uses a tetrahydroquinoline core, whereas these analogues employ triazole rings.
- Functional Impact : The triazole-thione tautomerism in compounds (e.g., νC=S at 1247–1255 cm⁻¹) contrasts with the stable sulfonyl-benzamide system in the target compound. The absence of a C=O group in triazoles may reduce hydrogen-bonding capacity compared to the target’s benzamide .
Benzamide Derivatives in Agrochemicals ()
- Example: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican). Comparison: While both contain benzamide moieties, diflufenican’s pyridinecarboxamide and trifluoromethyl groups optimize herbicidal activity via lipid biosynthesis inhibition. The target compound’s dimethoxybenzamide may instead target eukaryotic enzymes due to its bulkier substituents .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Features
Research Findings and Implications
- Synthetic Flexibility : The target compound’s sulfonyl group allows for regioselective modifications, as seen in ’s triazole synthesis. However, morpholine/piperidine derivatives () demonstrate superior solubility, critical for bioavailability .
- Biological Specificity : The 3,5-dimethoxybenzamide may confer selectivity toward human kinases over microbial targets, contrasting with triazole-thiones’ speculated antimicrobial roles .
- Pharmacological Potential: Patent data () suggests tetrahydroquinoline derivatives are viable drug candidates, though the target compound’s exact activity requires further validation.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 351.39 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmission and inflammation. The sulfonamide group is particularly noted for its role in enhancing binding affinity to target proteins.
1. Cholinesterase Inhibition
Research indicates that similar compounds with tetrahydroquinoline structures exhibit significant cholinesterase inhibitory activity. In a study involving derivatives of tetrahydroacridine and 4-fluorobenzoic acid, certain compounds demonstrated comparable IC values to tacrine, a known cholinesterase inhibitor. This suggests that this compound may also possess similar inhibitory properties against acetylcholinesterase and butyrylcholinesterase .
2. Anti-inflammatory Properties
The compound's sulfonamide moiety may contribute to anti-inflammatory effects by modulating the release of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies on related compounds have shown effectiveness in reducing inflammation in cellular models .
3. Neuroprotective Effects
Given its structural similarities to other neuroactive compounds, there is potential for neuroprotective effects against neurodegenerative diseases. Compounds with similar frameworks have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
